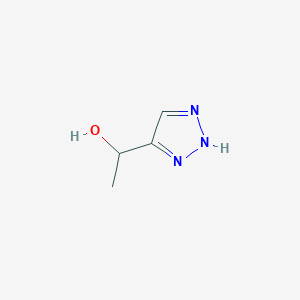

1-(1H-1,2,3-Triazol-4-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-1,2,3-Triazol-4-yl)ethanol is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 113.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

1-(1H-1,2,3-Triazol-4-yl)ethanol has been explored for its potential as an antimicrobial agent and in cancer therapy. Studies indicate that triazole derivatives can inhibit the growth of various pathogens and cancer cell lines. For instance, a series of triazole analogs have shown significant breast cancer inhibition by inducing autophagy and apoptosis in specific cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves interaction with cellular pathways that regulate cell cycle progression and apoptosis.

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to form stable complexes with metal ions makes it suitable for developing drugs that target specific biomolecular interactions . Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity.

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymers to impart desirable properties such as increased thermal stability and mechanical strength. The triazole ring can participate in click chemistry reactions, facilitating the synthesis of novel polymer networks with tailored functionalities .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes can be leveraged to create nanocarriers that enhance the bioavailability of therapeutic agents.

Biological Studies

Biochemical Probes

As a biochemical probe, this compound is utilized to study various biological processes involving triazole-containing compounds. Its structural features allow it to interact with enzymes and receptors, providing insights into enzyme kinetics and receptor-ligand interactions .

Cellular Mechanisms

Research has demonstrated that this compound can influence cellular mechanisms such as signaling pathways and gene expression. For example, studies have shown that it can induce apoptosis in cancer cells by disrupting tubulin polymerization . This effect is crucial for understanding its role in cancer therapeutics.

Chemical Synthesis

Synthesis of Heterocycles

The compound is also significant in synthetic organic chemistry for creating novel heterocycles. Reactions involving this compound have led to the development of new compounds with varied biological activities . Its ability to undergo diverse chemical transformations makes it a valuable intermediate in synthetic pathways.

Data Table: Comparative Analysis of Triazole Derivatives

| Compound Name | Application Area | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Medicinal Chemistry | Antimicrobial, Anticancer | Inhibition of cell cycle progression |

| 1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethanone | Drug Development | Antifungal | Disruption of fungal cell wall synthesis |

| 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol | Materials Science | Enhances polymer properties | Stabilization through cross-linking |

| 1-(Benzyl-5-(4-chlorophenyl)-triazole) | Cancer Research | Induces apoptosis | Tubulin binding leading to mitotic arrest |

Case Studies and Research Findings

Numerous studies have documented the applications and mechanisms of action of this compound:

- Breast Cancer Study : A study identified a series of triazole analogs demonstrating significant inhibition of breast cancer cell lines through autophagy induction and apoptosis . The lead compound showed promise in preclinical models.

- Antimicrobial Activity : Research highlighted the antimicrobial efficacy of triazole derivatives against various pathogens. The mechanism involved disruption of cellular processes critical for pathogen survival .

- Polymer Development : Investigations into incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability compared to conventional polymers .

Propriétés

IUPAC Name |

1-(2H-triazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(8)4-2-5-7-6-4/h2-3,8H,1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKKAMHZCVYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.